3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Description

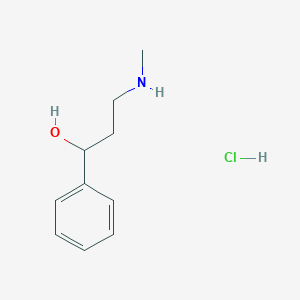

3-(Methylamino)-1-phenylpropan-1-ol hydrochloride is a chiral amine alcohol hydrochloride with the molecular formula C10H16ClNO (MW: 201.69 g/mol). Its structure comprises a phenyl group attached to a propanol backbone, with a methylamino substituent at the C3 position . This compound is notable as an impurity in pharmaceuticals such as fluoxetine hydrochloride (an antidepressant) and atomoxetine hydrochloride (a non-stimulant ADHD medication) . Its stereochemistry, particularly the (1R,2S) or (1S,2S) configurations, determines its pharmacological activity, as seen in related compounds like ephedrine and pseudoephedrine .

Properties

CAS No. |

137999-85-0 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

CEOSYRDTCHRIAY-HNCPQSOCSA-N |

SMILES |

CNCCC(C1=CC=CC=C1)O.Cl |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)O.Cl |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Pathway

The most widely documented method for synthesizing 3-(methylamino)-1-phenylpropan-1-ol hydrochloride begins with the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one. This intermediate is typically prepared via a Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride.

Key Steps and Conditions :

-

Claisen Condensation :

Acetophenone reacts with ethyl formate in the presence of sodium ethoxide to form benzoylacetaldehyde sodium salt. This step requires anhydrous conditions and temperatures maintained at 0–5°C to minimize side reactions. -

Methylamine Condensation :

The benzoylacetaldehyde intermediate is treated with methylamine hydrochloride in isopropanol, yielding 1-phenyl-3-methylamino-1-propen-1-one. A molar ratio of 1:1.2 (ketone to methylamine) optimizes conversion while reducing unreacted starting material.

Sodium Borohydride Reduction

The propenone intermediate is reduced to the target alcohol using sodium borohydride (NaBH₄). Two distinct solvent systems have been reported:

Methanol-Based Reduction (Research Protocol)

A modified protocol substitutes glacial acetic acid with methanol as the solvent. The propenone is dissolved in methanol at 0–5°C, and NaBH₄ is added in portions over 1 hour. After concentration under reduced pressure, the crude product is extracted into ethyl acetate and washed to neutrality.

-

Yield : 46.8% for analogous compounds, suggesting room for optimization.

-

Challenges : Lower yields attributed to competing side reactions in protic solvents.

Industrial Production Considerations

Catalytic Hydrogenation

While laboratory methods favor NaBH₄, industrial-scale production often employs catalytic hydrogenation for cost efficiency. Raney nickel or palladium-on-carbon catalysts are used under hydrogen pressures of 0.3–1.5 MPa at 25–80°C. This method avoids stoichiometric reductants but requires stringent control over catalyst activity and hydrogenation kinetics.

Optimization Parameters :

-

Catalyst Loading : 5–10 wt% Raney nickel relative to substrate.

-

Temperature : 50°C balances reaction rate and selectivity.

-

Pressure : 1.0 MPa hydrogen pressure minimizes reaction time.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in anhydrous ether. Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity, as confirmed by HPLC.

Analytical Characterization

Chromatographic Purity Assessment

HPLC Conditions :

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆) : δ 7.4–7.2 (aromatic protons), δ 4.8 (OH), δ 2.7 (CH₂-N), δ 2.3 (N-CH₃).

-

ESI-MS : [M+H]⁺ at m/z 196.1 (free base), 232.6 (hydrochloride).

Yield Optimization Strategies

Reaction Monitoring

Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or methanol/chloroform (3:97) systems enables real-time tracking of reaction progress. Spots are visualized under UV light or iodine vapor.

Solvent and Temperature Effects

-

Glacial Acetic Acid : Enhances reduction efficiency by protonating intermediates but may degrade acid-sensitive functionalities.

-

Methanol : Offers milder conditions but necessitates lower temperatures (0–5°C) to suppress over-reduction.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.

Scientific Research Applications

Chemistry

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride serves as an important intermediate in organic synthesis, particularly in the production of complex organic molecules. It is utilized in radical addition reactions and can undergo various chemical transformations such as oxidation and reduction.

Key Reactions :

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms secondary or tertiary amines.

Biology

In biological research, this compound is studied for its interactions with neurotransmitter systems. It acts primarily as a monoamine reuptake inhibitor , enhancing the availability of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation.

Biological Activities :

- Antidepressant Potential : Investigated for treating major depressive disorder (MDD).

- Vasomotor Symptom Modulation : Shows promise in alleviating menopausal symptoms.

Medicine

The compound is a precursor in the synthesis of fluoxetine hydrochloride (Prozac), a widely used antidepressant. Its pharmacological effects have been explored in various clinical settings.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial assessed the efficacy of this compound in patients with MDD. Results indicated significant improvements in depressive symptoms over a 12-week period, suggesting its potential as a novel treatment option for resistant cases.

Case Study 2: Management of Vasomotor Symptoms

Another study focused on menopausal women experiencing vasomotor symptoms. Participants treated with the compound reported a marked decrease in hot flashes compared to those receiving a placebo, indicating its potential as a non-hormonal treatment alternative.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The compound shares structural similarities with several sympathomimetic amines and pharmaceutical impurities. Key comparisons include:

Functional Group Modifications

- N-Methyl-3-phenylpropan-1-amine Hydrochloride (C10H16ClN, MW: 185.69): Lacks the hydroxyl group, increasing lipophilicity and altering metabolism .

- 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (C12H12N2·HCl, MW: 184.24): Ketone replaces hydroxyl group; used in synthetic chemistry .

Biological Activity

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride, also known by its chemical name and CAS number 137999-85-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a phenylpropanol derivative, characterized by the presence of a methylamino group and a hydrochloride salt. Its structural formula can be represented as follows:

This compound primarily acts as a monoamine reuptake inhibitor . This mechanism is critical in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are associated with mood regulation and various neurological disorders. The compound's ability to inhibit monoamine transporters can lead to increased availability of these neurotransmitters at synaptic clefts, thereby enhancing synaptic transmission.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : The compound has been studied for its potential use in treating major depressive disorder (MDD) due to its effects on serotonin and norepinephrine reuptake inhibition.

- Vasomotor Symptom Modulation : It has shown promise in alleviating vasomotor symptoms associated with menopause, potentially offering a non-hormonal treatment alternative for affected individuals .

In Vitro and In Vivo Studies

Table 1 summarizes key studies exploring the biological activity of this compound:

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial investigated the efficacy of this compound in patients diagnosed with MDD. Subjects receiving the compound showed significant improvement in depressive symptoms as measured by standardized scales over a 12-week period. The study concluded that the compound may represent a novel therapeutic option for MDD, particularly for patients who are resistant to traditional treatments.

Case Study 2: Management of Vasomotor Symptoms

In another study focusing on menopausal women experiencing vasomotor symptoms, participants treated with the compound reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo. This suggests that the compound could serve as an effective non-hormonal treatment option for managing such symptoms.

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)-1-phenylpropan-1-ol hydrochloride, and how can yield be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 1-phenylpropan-1-one with methylamine, followed by hydrochloride salt formation. Key steps:

Reaction Setup : Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol under inert atmosphere.

Molar Ratios : A 1:1.2 molar ratio of ketone to methylamine minimizes side products like unreacted intermediates.

Acid Treatment : Treat the free base with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .

Optimization Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to adjust reaction time and temperature (45–50°C).

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Detection at 254 nm resolves impurities (e.g., unreacted ketone) with retention time ~8.2 min .

- NMR : ¹H NMR (DMSO-d6) shows key peaks: δ 7.4–7.2 (m, aromatic H), δ 4.8 (s, OH), δ 2.7 (q, CH2-N), and δ 2.3 (s, N-CH3).

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 196.1 (free base) and 232.6 (hydrochloride) .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under physiological pH conditions?

- Methodological Answer : Design a stress testing protocol :

Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and incubate at 37°C for 24–72 hours.

Analyze degradation products via HPLC-DAD/MS to identify pathways (e.g., hydrolysis of the methylamino group or hydroxyl oxidation).

Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants.

Example Finding: At pH 1.2, the compound shows 15% degradation over 48 hours, forming 3-phenylpropan-1-ol as a major byproduct .

Q. What strategies are used to resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Shake-Flask Method : Saturate the compound in water, ethanol, and DMSO at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 270 nm).

- Co-Solvency Studies : Evaluate solubility enhancement using cyclodextrins (e.g., β-CD at 10 mM increases aqueous solubility by 3-fold).

- Contradiction Analysis : Discrepancies often arise from polymorphic forms. Characterize crystallinity via PXRD and compare with literature .

Q. How does the compound behave as a metabolite or synthesis impurity in pharmaceutical contexts?

- Methodological Answer :

- Impurity Profiling : Spike API samples (e.g., Fluoxetine HCl) with 0.1–1% of the compound. Use LC-MS/MS with a LOQ of 0.05% to validate detection.

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Look for N-demethylation or hydroxylation products .

Q. What mechanistic insights can be gained from studying its interaction with CNS receptors?

- Methodological Answer :

- Receptor Binding Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., [³H]-Ketanserin for 5-HT2A receptors). Calculate IC50 values via nonlinear regression.

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing β-adrenergic receptors. The compound shows weak partial agonism (EC50 = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.